molecular formula C11H7BrCl2N2OS B2505707 2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide CAS No. 2460750-21-2

2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide

Cat. No.: B2505707
CAS No.: 2460750-21-2
M. Wt: 366.05
InChI Key: LEOSGEAEAPKERM-UHFFFAOYSA-N
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Description

2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide is a high-purity chemical compound designed for research and development applications. This small molecule features a pyridine core, a privileged structure in medicinal chemistry known to improve water solubility and confer valuable bioactivity . The integration of a bromo-substituted pyridine carboxamide with a dichlorothiophene methyl group creates a unique geometry that may allow for specific interactions with biological targets . Compounds containing the pyridine nucleus have demonstrated significant therapeutic potential, including notable antimicrobial and antiviral properties, making them crucial scaffolds in the search for new anti-infective agents, especially in the context of emerging pathogens . The presence of the thiophene heterocycle alongside the pyridine ring can intensify and broaden the scope of these therapeutic properties . Researchers can utilize this compound as a key intermediate in multicomponent reactions or as a building block for the synthesis of more complex molecules for pharmacological screening. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrCl2N2OS/c12-8-3-6(1-2-15-8)11(17)16-5-7-4-9(13)18-10(7)14/h1-4H,5H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOSGEAEAPKERM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)NCC2=C(SC(=C2)Cl)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrCl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide typically involves multiple steps. One common route starts with the bromination of pyridine-4-carboxamide, followed by the introduction of the thiophene moiety through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The pyridine and thiophene rings can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.

    Catalysts: Such as palladium on carbon (Pd/C) for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. The bromine and dichlorothiophene moieties can form strong interactions with enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, 5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide (CAS 1256790-08-5) provides a relevant basis for comparison . Below is a detailed analysis of key differences and their implications:

Table 1: Structural and Functional Comparison

Feature 2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide 5-Bromo-2-chloro-N-methoxy-N-methyl-4-pyridinecarboxamide
Pyridine Substitution Bromine at 2-position; carboxamide at 4-position Bromine at 5-position; chlorine at 2-position
Amide Substituents (2,5-Dichlorothiophen-3-yl)methyl group Methoxy and methyl groups on amide nitrogen
Aromatic Systems Thiophene ring with two chlorine atoms Pyridine ring only
Molecular Weight Higher (due to thiophene and additional chlorine atoms) Lower (smaller substituents)
Polarity Moderate (carboxamide + halogenated thiophene) Higher (methoxy group enhances polarity)

Key Observations :

Substitution Patterns: The 2-bromo-4-carboxamide configuration in the target compound contrasts with the 5-bromo-2-chloro arrangement in the analog. This difference likely alters electronic properties, such as dipole moments and π-π stacking capabilities.

Halogen Effects :

  • Both compounds feature bromine and chlorine atoms, but their positions influence reactivity. The 2-bromo group in the target compound may enhance electrophilic substitution at the pyridine ring, whereas the 5-bromo-2-chloro analog could exhibit distinct regioselectivity in reactions.

Functional Group Impact :

  • The methoxy-methyl amide in the analog increases solubility in polar solvents, whereas the thiophene-methyl amide in the target compound may favor lipid membrane permeability due to its lipophilic thiophene ring.

Research Findings and Limitations

  • Synthetic Accessibility : The thiophene-containing compound requires multi-step synthesis involving halogenation and coupling reactions, whereas the methoxy-methyl analog might be synthesized via simpler alkylation pathways .
  • Biological Activity: No direct comparative biological data is available for these compounds. However, halogenated pyridines and thiophenes are frequently explored as kinase inhibitors or antimicrobial agents, suggesting both compounds merit further pharmacological screening.
  • Thermal Stability : The thiophene moiety in the target compound may confer higher thermal stability compared to the methoxy-methyl analog, though experimental validation is needed.

Biological Activity

2-Bromo-N-[(2,5-dichlorothiophen-3-yl)methyl]pyridine-4-carboxamide is a complex organic compound with potential biological activities. Its structure incorporates a pyridine ring, a bromine atom, and a thiophene moiety with dichloro substitutions, which are known to enhance its reactivity and interaction with biological targets. This article reviews the compound's biological activity, including antimicrobial, antiviral, and anticancer properties, supported by recent research findings.

  • IUPAC Name : this compound
  • CAS Number : 2460750-21-2
  • Molecular Formula : C11H7BrCl2N2OS
  • Molecular Weight : 366.05 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its antimicrobial and antiviral properties.

Antimicrobial Activity

Research indicates that compounds containing pyridine and thiophene structures exhibit significant antimicrobial properties. The presence of halogen atoms (bromine and chlorine) is believed to enhance these effects. A study highlighted that similar pyridine compounds demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 2.18 to 3.08 μM/mL .

CompoundMIC (μM/mL)Target Organisms
This compoundTBDTBD
Pyridine derivatives2.18 - 3.08S. aureus, E. coli, etc.

Antiviral Activity

In the context of the COVID-19 pandemic, pyridine derivatives have been investigated for their antiviral properties against SARS-CoV-2. The structural features of such compounds contribute to their ability to interact with viral proteins, potentially inhibiting viral replication . Although specific data on this compound is limited, its structural analogs have shown promise in this area.

Case Studies and Research Findings

  • Pyridine Compounds Against Bacterial Strains :
    A study published in PMC examined various pyridine derivatives for their antibacterial efficacy. It was found that compounds with additional heterocycles exhibited enhanced activity against both Gram-positive and Gram-negative bacteria . This suggests that the unique structure of this compound may confer similar benefits.
  • Antiviral Screening :
    Research efforts focusing on novel antiviral agents have identified pyridine-containing compounds as potential candidates due to their ability to modulate immune responses and inhibit viral entry into host cells . While specific studies on the compound are still emerging, its structural characteristics align with those of other successful antiviral agents.
  • Anticancer Potential :
    Preliminary investigations into related compounds suggest potential anticancer activity attributed to their ability to induce apoptosis in cancer cells. The presence of halogen atoms and heterocyclic structures often correlates with increased cytotoxicity against various cancer cell lines.

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